

Spectroscopic Profile of 2-Amino-4-bromobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-bromobenzoic acid

Cat. No.: B1266472

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4-bromobenzoic acid** (CAS No: 20776-50-5), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and MS analyses of **2-Amino-4-bromobenzoic acid**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.8	d	~8.0	H-6
~7.0	d	~1.5	H-3
~6.8	dd	~8.0, ~1.5	H-5
~5.9	br s	-	-NH ₂
~11.0 - 13.0	br s	-	-COOH

Note: Data extracted from an available spectrum. The broad signals for the amine and carboxylic acid protons are typical and their chemical shifts can vary with solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~170	C=O (Carboxylic Acid)
~150	C-2 (C-NH ₂)
~138	C-6
~122	C-4 (C-Br)
~120	C-5
~118	C-3
~110	C-1

Note: As experimental data is not readily available, these chemical shifts are predicted based on the analysis of structurally similar compounds, including other substituted aminobenzoic acids.

Table 3: IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (Carboxylic Acid), N-H stretch (Amine)
3100 - 3000	Medium	C-H stretch (Aromatic)
1680 - 1660	Strong	C=O stretch (Carboxylic Acid)
1620 - 1580	Medium to Strong	N-H bend (Amine), C=C stretch (Aromatic)
1450 - 1400	Medium	C=C stretch (Aromatic)
1300 - 1200	Strong	C-O stretch (Carboxylic Acid)
~1150	Medium	C-N stretch
850 - 800	Strong	C-H out-of-plane bend (Aromatic)
~700	Medium to Strong	C-Br stretch

Note: The assignments are based on typical vibrational frequencies for the functional groups present and data from closely related isomers.

Table 4: Mass Spectrometry Data (Predicted)

m/z	Relative Abundance	Assignment
215/217	High	[M] ⁺ (Molecular Ion)
198/200	Medium	[M-OH] ⁺
170/172	Medium	[M-COOH] ⁺
136	Low	[M-Br] ⁺
91	Medium	[C ₆ H ₅ N] ⁺

Note: The predicted fragmentation pattern is based on the structure of **2-Amino-4-bromobenzoic acid** and established fragmentation pathways for aromatic carboxylic acids and

halogenated compounds. The M/M+2 pattern is characteristic of the presence of a bromine atom.

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-Amino-4-bromobenzoic acid** in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **2-Amino-4-bromobenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

- Place the resulting fine powder into a pellet press.
- Apply pressure to form a thin, transparent KBr pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Acquire a background spectrum of an empty sample holder to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). Electron Spray Ionization (ESI) is a common ionization technique for this type of molecule.

Sample Preparation:

- Prepare a dilute solution of **2-Amino-4-bromobenzoic acid** in a suitable solvent (e.g., methanol or acetonitrile).
- If using LC-MS, ensure the solvent is compatible with the mobile phase.

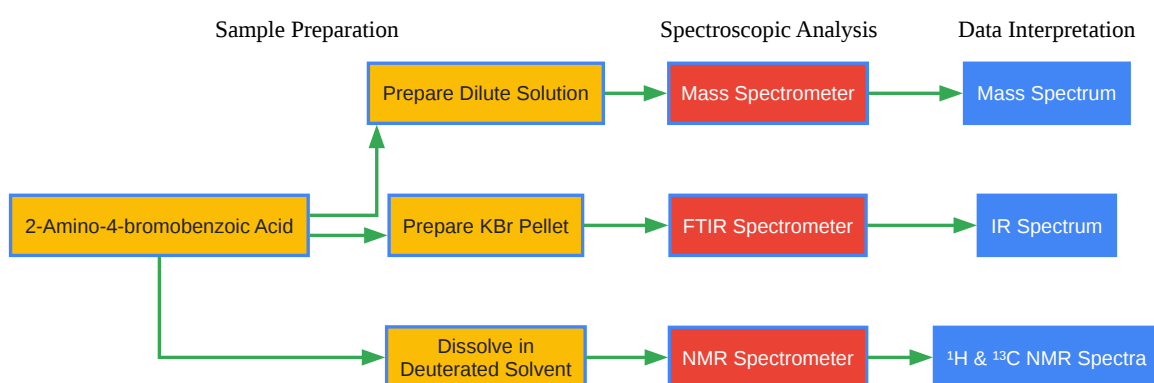
Data Acquisition (LC-MS with ESI):

- Inject the sample solution into the LC system.
- Separate the analyte using an appropriate column and mobile phase gradient.
- Introduce the eluent into the ESI source of the mass spectrometer.
- Acquire the mass spectrum in positive or negative ion mode, scanning over a relevant m/z range (e.g., 50-500 amu).
- For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to observe the fragmentation

pattern.

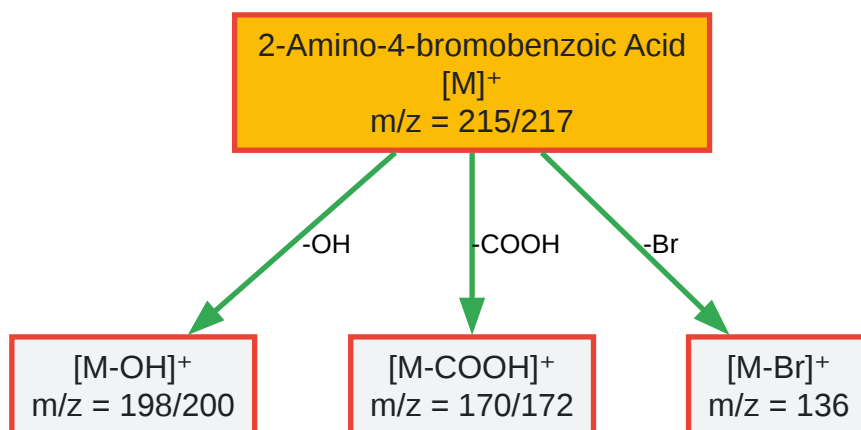
Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the predicted fragmentation pathway.



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Caption: Workflow for the spectroscopic analysis of **2-Amino-4-bromobenzoic acid**.



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Caption: Predicted mass spectrometry fragmentation pathway for **2-Amino-4-bromobenzoic acid**.

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